molecular formula C10H12FNO B1308817 2-(4-Fluorophenyl)morpholine CAS No. 62243-70-3

2-(4-Fluorophenyl)morpholine

Cat. No.: B1308817
CAS No.: 62243-70-3
M. Wt: 181.21 g/mol
InChI Key: MPFUBIGEMDOEIW-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

This compound is an organic compound with the molecular formula C10H12FNO and a molecular weight of approximately 181.21 g/mol. Its structure consists of a morpholine ring—a six-membered heterocycle containing one nitrogen and one oxygen atom—attached at the 2-position to a phenyl ring substituted with a fluorine atom at the para (4-) position. The IUPAC name for this compound is this compound.

Key structural descriptors include:

The compound features two rings: the morpholine ring and the fluorophenyl ring, connected via a carbon atom. The morpholine ring contributes a flexible, chair-like conformation, while the para-fluorine substitution on the phenyl ring influences electronic and steric properties. The presence of fluorine at the para position is particularly significant, as it affects the compound’s lipophilicity, metabolic stability, and molecular interactions.

Table 1: Key Physicochemical Properties of this compound

Property Value
Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
LogP (octanol-water partition coefficient) ~1.5 - 1.8
Polar Surface Area (Ų) 21
Number of Rings 2
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1

The compound’s moderate LogP value indicates balanced lipophilicity, which is beneficial for biological activity and membrane permeability.

Historical Context in Heterocyclic Chemistry

Morpholine derivatives have long been studied in organic and medicinal chemistry due to their versatile chemical properties and biological activities. The morpholine ring serves as a privileged scaffold in drug design, particularly for central nervous system (CNS) agents, owing to its balanced hydrophilic-lipophilic profile, flexible conformation, and ability to engage in hydrogen bonding and hydrophobic interactions.

The incorporation of phenyl substituents onto morpholine rings has been a strategy to modulate pharmacokinetic and pharmacodynamic properties. Fluorine substitution on aromatic rings, especially at the para position, has been utilized since the late 20th century to enhance metabolic stability and binding affinity in heterocyclic compounds. The synthesis and characterization of this compound and related analogs have been documented in patent literature and chemical databases since at least the early 2000s.

This compound exemplifies the integration of heterocyclic chemistry with fluorine chemistry, reflecting advances in synthetic methodologies such as microwave-assisted synthesis and Lewis acid-catalyzed rearrangements that have facilitated the production of chiral and functionalized morpholine derivatives. The compound’s presence in chemical catalogs and research highlights its relevance as a building block for pharmaceutical and agrochemical development.

Role of Fluorine Substituents in Bioactive Molecules

Fluorine atoms profoundly influence the chemical and biological properties of organic molecules. The unique characteristics of the carbon-fluorine bond—its high bond strength and electronegativity—confer several advantages when fluorine is incorporated into bioactive compounds:

  • Metabolic Stability: The para-fluorine substituent on the phenyl ring in this compound reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, thereby enhancing the compound’s in vivo stability and prolonging its biological activity.
  • Electronic Effects: Fluorine’s strong electron-withdrawing inductive effect modulates the electronic distribution of the aromatic ring, which can influence binding affinity to biological targets and alter the compound’s pKa, improving solubility and membrane permeability.
  • Lipophilicity Modulation: Fluorination can increase lipophilicity relative to hydrogen, facilitating better cell membrane penetration and bioavailability. The small size of fluorine allows it to fit into receptor binding pockets without steric hindrance, often improving target specificity.
  • Pharmacokinetic Enhancement: Fluorine substitution can optimize the balance between hydrophilicity and lipophilicity, improving absorption, distribution, metabolism, and excretion (ADME) profiles.

Numerous pharmaceuticals utilize para-fluorophenyl groups to achieve these effects, making this compound a valuable scaffold in drug discovery, particularly for central nervous system agents where blood-brain barrier permeability is critical.

Table 2: Summary of Fluorine Substituent Effects on Bioactive Molecules

Effect Description Impact on Drug Properties
Metabolic Oxidation Blockade Fluorine at para position inhibits cytochrome P450 metabolism Increased metabolic stability and half-life
Electronic Modulation Electron-withdrawing effect alters dipole and pKa Enhanced binding affinity and solubility
Lipophilicity Adjustment C-F bond increases lipophilicity over C-H bond Improved membrane permeability
Steric Compatibility Small size fits receptor pockets Enhanced target specificity

Properties

IUPAC Name

2-(4-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFUBIGEMDOEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395893
Record name 2-(4-fluorophenyl)morpholine
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Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62243-70-3
Record name 2-(4-fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)morpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)morpholine typically involves the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then cyclized with morpholine. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted phenylmorpholine derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals. It has been particularly noted for its potential in developing drugs targeting neurological disorders. Research indicates that derivatives of 2-(4-Fluorophenyl)morpholine exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammation-related diseases .

Case Study:
A study highlighted the efficacy of certain derivatives of this compound in inhibiting nitric oxide production at non-cytotoxic concentrations. These compounds showed a significant reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells, suggesting their therapeutic potential for inflammation-associated disorders .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent to enhance the detection and quantification of specific compounds. Its ability to form stable complexes with various analytes improves the accuracy and reliability of chemical analyses. This application is crucial in both academic research and industrial quality control processes .

Material Science

The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties. This makes it valuable in producing advanced materials that require enhanced durability under extreme conditions. The compound’s unique chemical structure contributes to the overall performance of these materials, making them suitable for various industrial applications .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound has potential applications in developing agrochemicals. It can contribute to more effective pest control solutions while minimizing environmental impact. By enhancing the efficacy of existing agrochemical formulations, this compound could play a role in sustainable agriculture practices .

Biotechnology

Researchers are exploring the use of this compound in formulating biocatalysts that enhance reaction efficiency in biochemical processes. Its interaction with enzymes and other biological molecules allows for improved performance in various biotechnological applications, from drug synthesis to bio-remediation strategies .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the morpholine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

  • Structural Dynamics : Thiomorpholine derivatives exhibit dimerization via weak hydrogen bonds, absent in morpholine analogs, impacting crystal packing and solubility .
  • Pharmacological Impact: Fluorine in this compound enhances metabolic stability compared to non-fluorinated analogs, as seen in antimycobacterial squaramides .
  • Synthetic Flexibility : Transition metal-free N-arylation methods enable scalable synthesis of fluorophenylmorpholine derivatives .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight logP Melting Point (°C)
This compound C10H12FNO 181.21 ~1.8 Not reported
4-(4-Nitrophenyl)thiomorpholine C10H11N2O2S 239.27 ~2.5 109–110
4-[(2-Fluorophenyl)sulfonyl]morpholine C10H12FNO3S 257.27 ~0.5 Not reported

Biological Activity

2-(4-Fluorophenyl)morpholine is a morpholine derivative characterized by the presence of a fluorinated phenyl group. This compound has garnered attention in pharmacology for its potential therapeutic applications, particularly as an analgesic and anti-inflammatory agent. The unique structural features of this compound, including its lipophilicity and receptor binding affinity, suggest significant biological activity that merits detailed exploration.

  • Molecular Formula : C10H12FNO
  • Molecular Weight : 181.21 g/mol
  • Structure : Contains a morpholine ring with a para-fluorophenyl substituent.

The fluorination enhances the compound's lipophilicity, which may improve its interaction with biological targets compared to non-fluorinated analogs.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Analgesic and Anti-inflammatory Effects : Preliminary studies suggest potential as an analgesic and anti-inflammatory agent. The fluorinated phenyl group is believed to enhance binding affinity to relevant biological receptors.
  • Neuropharmacological Applications : Similar compounds have been studied for their roles as neurotransmitter modulators, indicating that this compound may influence neurological pathways.

Antimicrobial Activity

Recent findings highlight the compound's antimicrobial properties. In vitro studies demonstrated promising cytotoxicity against various cancer cell lines and bacterial strains:

  • Test Methodology : Compounds were tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. The zone of inhibition was measured to evaluate antimicrobial efficacy.
CompoundZone of Inhibition (mm)MIC (μg/mL)
This compound15 (S. aureus)3.91
Control (Nitrofurantoin)12 (S. aureus)7.81

These results indicate that this compound has a significant antimicrobial effect, potentially making it a candidate for further development in treating infections .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and leading to various therapeutic outcomes. This interaction may involve:

  • Binding to Neurotransmitter Receptors : Similar compounds have shown activity in modulating neurotransmitter systems, suggesting that this compound may also play a role in this area .
  • Antimicrobial Targeting : Its efficacy against bacterial strains suggests possible mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of morpholine derivatives, including this compound:

  • Study on Antimicrobial Efficacy : A study evaluated various morpholine derivatives against bacterial strains, finding that those with fluorinated groups exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts .
  • Pharmacological Screening : Another research effort focused on the pharmacokinetics and pharmacodynamics of morpholine derivatives, demonstrating that modifications like fluorination significantly impact biological activity and receptor interactions .

Q & A

Q. What are the common synthetic routes for 2-(4-fluorophenyl)morpholine and its derivatives?

The synthesis of this compound derivatives often involves condensation reactions, nucleophilic substitutions, or functional group transformations. For example, intermediates like (2R-cis)-2-[[1-[3,5-Bis(trifluoromethyl)phenyl]ethenyl]oxy]-3-(4-fluorophenyl)-4-benzylmorpholine are synthesized via stereoselective etherification or coupling reactions . Another route includes the use of morpholine as a core scaffold, with modifications at the 4-position using fluorophenyl-containing aldehydes or ketones, as seen in the synthesis of aprepitant intermediates . Key reagents may include chloroacetyl chloride, sodium borohydride, and fluorophenyl precursors .

Q. How can the structural and physicochemical properties of this compound derivatives be characterized?

Techniques include:

  • X-ray crystallography : Used to determine crystal structures, as demonstrated for 4-(4-nitrophenyl)morpholine derivatives .
  • Spectroscopy : NMR (for functional group analysis), IR (to identify carbonyl or amine groups), and mass spectrometry (for molecular weight confirmation) .
  • Thermal analysis : Melting points and boiling points (e.g., 351.9±37.0 °C predicted for 4-(4-fluorobenzoyl)morpholine) .
  • Lipinski’s Rule of Five : Assess drug-likeness (e.g., molecular weight <500, logP <5) .

Q. What preliminary biological activities have been reported for this compound derivatives?

Derivatives exhibit anti-proliferative activity against cancer cells. For instance, 2-(4-fluorophenyl)imidazol-5-ones showed inhibition of MCF-7 breast cancer cells via Polo-like kinase 1 (Plk1) binding . Structural analogs like 4,4'-[(4-fluorophenyl)methylene]dimorpholine have also been explored for antitumor potential .

Advanced Research Questions

Q. How can QSAR and molecular docking guide the optimization of this compound derivatives for anticancer activity?

  • QSAR : Build predictive models using descriptors like hydrophobicity (logP), polar surface area, and electronic parameters. For example, a QSAR model with R²=0.82 identified electron-withdrawing groups (e.g., fluorine) as critical for Plk1 inhibition .
  • Molecular docking : Simulate ligand-receptor interactions (e.g., binding to Plk1’s ATP-binding pocket). Derivatives with fluorophenyl groups showed enhanced binding affinities (e.g., ligand 24: ΔG = -9.8 kcal/mol) .
  • Data integration : Combine docking results with pharmacokinetic data (e.g., bioavailability, metabolic stability) to prioritize candidates .

Q. What strategies address contradictions in bioactivity data for fluorophenyl-morpholine derivatives?

  • Experimental validation : Replicate assays under standardized conditions (e.g., cell line authenticity, controlled pH/temperature).
  • SAR analysis : Compare substituent effects. For example, electron-deficient fluorophenyl groups may enhance kinase inhibition but reduce solubility, requiring trade-offs .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., flumorph’s agricultural use vs. antitumor derivatives) to identify context-dependent activity .

Q. How do structural modifications at the morpholine ring impact pharmacokinetics and toxicity?

  • N-substitutions : Adding hydrophilic groups (e.g., sulfonamides) improves solubility but may reduce blood-brain barrier penetration. Example: N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide has a molecular weight of 326.29 g/mol and complies with Lipinski’s rules .
  • Fluorine positioning : Para-fluorine on the phenyl ring enhances metabolic stability by resisting cytochrome P450 oxidation .
  • Toxicity screening : Use in vitro assays (e.g., Ames test for mutagenicity) and in silico tools (e.g., ProTox-II) to predict hepatotoxicity .

Q. What methodologies ensure safe handling and stability of fluorophenyl-morpholine compounds during experiments?

  • Storage : Keep in airtight containers at -20°C to prevent hydrolysis or oxidation .
  • Safety protocols : Use fume hoods for synthesis, PPE (gloves, goggles), and avoid dust formation .
  • Stability testing : Monitor degradation via HPLC under stress conditions (e.g., heat, light, pH extremes) .

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